Cas no 68133-69-7 (Disperse Red 177)

Disperse Red 177 structure
Disperse Red 177 structure
Product Name:Disperse Red 177
Numero CAS:68133-69-7
MF:C20H18N6O4S
MW:438.459722042084
CID:58706
PubChem ID:109546
Update Time:2025-04-18

Disperse Red 177 Proprietà chimiche e fisiche

Nomi e identificatori

    • Disperse Red 177
    • C.I. 11122
    • 2-[(2-Cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
    • C.I. DISPERSE RED 177 PRESS CAKE
    • 2-((2-Cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
    • 2-((2-cyanoethyl){4-[(6-nitrobenzothiazol-2-yl)azo]phenyl}amino)ethyl acetate
    • 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole
    • AC1L369A
    • AC1Q4SAU
    • AR-1C5766
    • CTK8D7040
    • EINECS 268-697-6
    • 2-[4-[N-Cyanoethyl-N-(acetoxyethyl) amino] phenylazo]-6-nitrobenzothiazole
    • propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl
    • 2-[[p-[N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino] phenyl]azo]-6-nitrobenzothiazole acetate
    • 2-((p-(N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino)phenyl)azo)-6-nitrobenzothiazole acetate
    • 68133-69-7
    • SCHEMBL5943667
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
    • DTXSID8071146
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
    • NS00020446
    • SCHEMBL16124940
    • P65H6HJW6P
    • C.I. Disperse red 177
    • 58051-98-2
    • W-111333
    • 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
    • 2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
    • Inchi: 1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3/b24-23+
    • Chiave InChI: ZNUBBVSUTSNSIM-WCWDXBQESA-N
    • Sorrisi: S1C(/N=N/C2C=CC(=CC=2)N(CCC#N)CCOC(C)=O)=NC2C=CC(=CC1=2)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 438.11124
  • Massa monoisotopica: 438.11102425g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 10
  • Complessità: 700
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 165Ų

Proprietà sperimentali

  • Densità: 1.39
  • PSA: 134.08
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.